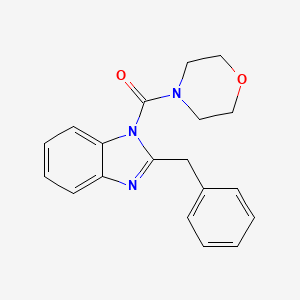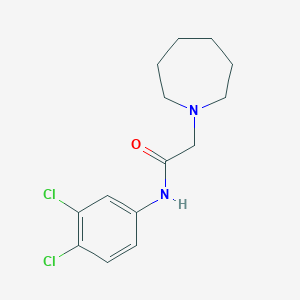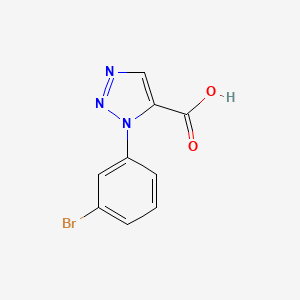
3-Methyl(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole-6(5H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole-6(5H)-thione is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological properties, including antimicrobial, antifungal, antiviral, and anticancer activities . The unique structure of this compound makes it a valuable compound in medicinal chemistry and various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole-6(5H)-thione typically involves the cyclization of appropriate thiosemicarbazides with hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating under reflux . The process can be summarized as follows:
Step 1: Preparation of thiosemicarbazide derivatives.
Step 2: Cyclization with hydrazine derivatives under reflux conditions.
Step 3: Purification and characterization of the final product using techniques like NMR, IR, and mass spectrometry.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole-6(5H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or acyl groups at specific positions on the triazole ring .
Applications De Recherche Scientifique
3-Methyl(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole-6(5H)-thione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer and antiviral activities.
Mécanisme D'action
The mechanism of action of 3-Methyl(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole-6(5H)-thione involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with DNA and inhibiting key enzymes involved in cell proliferation . The compound’s antimicrobial activity is believed to result from its interaction with microbial cell membranes, leading to cell lysis and death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(4-fluorobenzyl)-3-methyl(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole
- 6-(3-chlorophenyl)-3-methyl(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole
Uniqueness
3-Methyl(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole-6(5H)-thione stands out due to its unique combination of a triazole and thiadiazole ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a broader spectrum of activity and higher potency in various applications .
Propriétés
Numéro CAS |
3173-11-3 |
|---|---|
Formule moléculaire |
C4H4N4S2 |
Poids moléculaire |
172.2 g/mol |
Nom IUPAC |
3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thione |
InChI |
InChI=1S/C4H4N4S2/c1-2-5-6-3-8(2)7-4(9)10-3/h1H3,(H,7,9) |
Clé InChI |
NBEJIOMDWFNHOW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C2N1NC(=S)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12127204.png)

![3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12127217.png)
![3-[(4-Carbamoylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B12127222.png)

![N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide](/img/structure/B12127231.png)
![(5E)-5-(1H-benzimidazol-2-ylmethylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B12127239.png)


![2-Amino-1-m-tolyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-amide](/img/structure/B12127254.png)


